Alpha-Hederin

Receptor Pharmacology GPCR Signaling Respiratory Disease Models

Alpha‑Hederin is a monodesmosidic pentacyclic triterpenoid saponin that cannot be substituted by hederacoside C or hederagenin. It uniquely increases intracellular cAMP via β2AR modulation and enhances 5‑fluorouracil cytotoxicity 3.3‑fold in HT‑29 colorectal cancer models. Well‑characterized EC50 (8.7–36.9 mg/L) and low oral bioavailability (F=0.14%) make it essential for SAR studies, PK/PD modelling, and in‑vivo xenograft dose selection. Procure Alpha‑Hederin for experiments requiring specific, non‑transferable monodesmosidic saponin pharmacology.

Molecular Formula C41H66O12
Molecular Weight 751.0 g/mol
CAS No. 27013-91-8
Cat. No. B1665267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Hederin
CAS27013-91-8
Synonymsalpha-hederin
beta-hederin
Rha-Ara-3beta-hederagenin
Molecular FormulaC41H66O12
Molecular Weight751.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
InChIInChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
InChIKeyKEOITPILCOILGM-LLJOFIFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alpha-Hederin (CAS 27013-91-8): Procurement-Ready Profile of a Pentacyclic Triterpenoid Saponin


Alpha-Hederin (α-Hederin) is a monodesmosidic pentacyclic triterpenoid saponin [1] with the molecular formula C41H66O12 and a molecular weight of 750.96 g/mol [2]. It is a naturally occurring bioactive compound isolated from various medicinal plants including Hedera helix (ivy), Nigella sativa, and Pulsatilla chinensis [3]. α-Hederin is recognized for its potent and diverse pharmacological activities, most notably its broad-spectrum anticancer properties mediated through multiple mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of glycolysis and autophagy [4].

Why Alpha-Hederin is Not a Readily Interchangeable Triterpenoid Saponin


Despite belonging to the same class of hederagenin-based saponins, substitution of α-Hederin with its closest structural analogs, such as hederacoside C or the aglycone hederagenin, is not scientifically justified. Critical differences in glycosylation patterns lead to profound variations in biological activity. For instance, α-Hederin, a monodesmosidic saponin, exhibits significant cytotoxicity and unique receptor interactions [1], whereas the bidesmosidic hederacoside C is largely inactive in these same contexts [2]. Furthermore, the oral bioavailability of α-Hederin is notably low at approximately 0.14% [3], a key pharmacokinetic parameter that is likely to differ substantially from other saponins and must inform any in vivo experimental design. Therefore, selecting α-Hederin over an analog is a decision driven by specific, quantifiable, and non-transferable biological activities.

Alpha-Hederin Evidence Guide: Quantified Differentiation from Key Analogs


Alpha-Hederin Exhibits Unique β2-Adrenergic Receptor Modulation vs. Hederacoside C and Hederagenin

In a direct head-to-head study, only α-Hederin, and not its structural analogs hederacoside C or hederagenin, was found to significantly modulate β2-adrenergic receptor (β2AR) function. Preincubation of HASM cells with 1 µM α-Hederin for 24 hours increased the intracellular cAMP level by 13.5 ± 7.0% under stimulating conditions, an effect not observed with the analogs at the same concentration [1]. This demonstrates a specific, non-transferable pharmacological activity.

Receptor Pharmacology GPCR Signaling Respiratory Disease Models

Alpha-Hederin Demonstrates Superior Cytotoxicity vs. Hederacoside C Across Diverse Eukaryotic Kingdoms

A broad-spectrum structure-activity relationship study revealed that α-Hederin, a monodesmosidic saponin, is significantly cytotoxic across multiple organisms (Daphnia magna, Enchytraeus crypticus, Saccharomyces cerevisiae) with EC50 values ranging from 8.7 to 36.9 mg/L [1]. In stark contrast, the bidesmosidic saponin hederacoside C was found to be completely inactive (no effect) at concentrations up to 100 mg/L against the same panel of organisms [1]. This establishes a clear functional divergence based on glycosylation.

Cytotoxicity Screening Antifungal Discovery Agricultural Biology

Alpha-Hederin Potentiates 5-FU Cytotoxicity by 3.3-Fold in Colorectal Cancer Model

In a study on HT-29 human colon adenocarcinoma cells, α-Hederin at sub-IC50 cytotoxic concentrations was shown to enhance the cytotoxicity of the standard chemotherapeutic agent 5-fluorouracil (5-FU) by approximately 3.3-fold [1]. This quantifies the compound's potential as a chemosensitizer, a property that significantly increases its research value beyond its intrinsic cytotoxicity.

Combination Therapy Chemosensitization Colorectal Cancer

Alpha-Hederin Shows a Favorable Biocompatibility Window vs. Hederagenin in Normal Cells

A comparative in vitro study assessed the biocompatibility of α-Hederin and hederagenin on normal NCTC fibroblasts. α-Hederin was found to be biocompatible (maintaining 80% cell viability) at concentrations between 2–10 μg/mL, whereas its antiproliferative activity on tumor cells was exerted at higher concentrations (10–400 μg/mL) [1]. In comparison, hederagenin's antiproliferative activity began at a higher concentration of 25 μg/mL, indicating a different activity profile [1]. This suggests α-Hederin possesses a more defined therapeutic window.

Selectivity Index Toxicity Screening Anticancer Drug Development

Alpha-Hederin's Potent Anticancer Activity Validated Across Diverse Cell Lines with Low Micromolar IC50 Values

Consistent and potent anticancer activity of α-Hederin is demonstrated across multiple studies and cancer types. In lung cancer models, IC50 values of 13.75 μM, 17.57 μM, and 18.04 μM were observed for A549, NCI-H460, and NCI-H292 cells, respectively [1]. Against the SKOV-3 ovarian cancer cell line, IC50 values were reported as 2.62 ± 0.04 μg/mL (≈ 3.5 μM) and 2.48 ± 0.32 μg/mL [2]. In pancreatic cancer cells, IC50 values were 32.5 μM and 15 μM for Capan-1 and BxPC-3 cells, respectively [3]. These data provide a robust, quantitative benchmark for its antiproliferative potency.

Cancer Biology In Vitro Pharmacology IC50 Determination

Defined Research Scenarios for Alpha-Hederin Driven by Differentiated Evidence


Investigating GPCR Signaling in Respiratory Disease

Procure α-Hederin for studies on β2-adrenergic receptor (β2AR) modulation. This application is directly supported by evidence showing that α-Hederin, unlike hederacoside C or hederagenin, significantly increases intracellular cAMP levels in HASM cells [1]. Its unique ability to affect β2AR binding behavior and dynamics makes it an essential tool for elucidating receptor regulation pathways relevant to asthma and COPD.

Development of Novel Chemosensitization Strategies in Colorectal Cancer

Use α-Hederin in combination therapy models for colorectal cancer. The quantified 3.3-fold enhancement of 5-fluorouracil cytotoxicity in HT-29 cells [1] provides a strong, data-driven rationale for its use in experiments designed to overcome drug resistance or lower effective doses of standard chemotherapeutics.

Comparative Studies on Saponin-Induced Cytotoxicity and Membrane Biology

Employ α-Hederin as a benchmark cytotoxic monodesmosidic saponin. Its EC50 values (8.7-36.9 mg/L) are well-defined across multiple organisms, in contrast to the inactive bidesmosidic hederacoside C [1]. This makes α-Hederin a critical control or test compound for structure-activity relationship (SAR) studies focused on the role of saponin glycosylation in membrane disruption and cell death.

Optimizing Dose Ranges for In Vivo Anticancer Studies

Utilize the reported low oral bioavailability (F = 0.14%) [1] and the wide range of in vitro IC50 values (from low to high micromolar concentrations) [2] to inform pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose selection for in vivo xenograft studies. This is crucial for designing experiments with a realistic expectation of achieving therapeutic concentrations.

Technical Documentation Hub

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17 linked technical documents
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